tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
The compound “tert-Butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 255.31 and its Inchi Code is 1S/C13H21NO4/c1-12 (2,3)18-11 (16)14-6-4-13 (5-7-14)8-10 (15)9-17-13/h4-9H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of these types of compounds can be complex. For example, the compound “tert-butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” has a structure described by the Inchi Code 1S/C13H21NO4/c1-12 (2,3)18-11 (16)14-6-4-13 (5-7-14)8-10 (15)9-17-13/h4-9H2,1-3H3 .Physical And Chemical Properties Analysis
The compound “tert-butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” has a storage temperature of 2-8C and is a solid at room temperature . Another similar compound, “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate”, has a density of 1.16g/cm3, a boiling point of 375.5°C at 760 mmHg, and a flashing point of 180.9°C .Scientific Research Applications
Antibacterial Activities
Compounds similar to BKB59269 have been studied for their potential antibacterial properties. For instance, derivatives have been screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a potential application in developing new antibacterial agents .
Bioorganic Synthesis
The tert-butyl group in compounds like BKB59269 is often used in bioorganic synthesis due to its ability to protect functional groups during chemical reactions. This makes it valuable in the synthesis of complex organic molecules .
Prodrug Development
The tert-butyl ester moiety within BKB59269 suggests its use in prodrug strategies. Prodrugs are compounds that undergo metabolic conversion to release an active drug, and ester hydrolysis is a common activation step. The resistance of tert-butyl esters to hydrolysis can be leveraged to control drug release rates .
Chemical Reactions and Pathways
Compounds structurally related to BKB59269 have been studied for their reactivity in chemical reactions, providing insights into reaction pathways and mechanisms. This knowledge is crucial for designing efficient synthetic routes for pharmaceuticals and other chemicals .
Synthetic Routes Development
The synthesis of spirocyclic compounds like BKB59269 is of interest due to their presence in various bioactive molecules. Research into efficient and scalable synthetic routes for such compounds can lead to advancements in pharmaceutical manufacturing .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 1-oxo-4-pyridin-3-yl-2,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)21-9-6-18(7-10-21)14(12-20-15(18)22)13-5-4-8-19-11-13/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMNWJRFJGAMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate |
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